Silver 5-oxoprolinate
Description
Silver 5-oxoprolinate (CAS: 16205-01-9, molecular formula: C₅H₆AgNO₃) is a silver salt derived from 5-oxoproline (pyroglutamic acid), a cyclic amino acid derivative. The compound has a molecular weight of 236 g/mol (calculated from atomic masses: Ag = 108, C₅H₆NO₃ = 128). Its structure features a five-membered lactam ring with a silver ion coordinated to the carboxylate group (Figure 1) . This compound is hypothesized to exhibit antimicrobial properties, consistent with the known biocidal activity of silver-containing compounds. However, its specific applications and mechanistic studies are less documented in publicly available literature compared to structurally or functionally related compounds.
Properties
CAS No. |
16205-01-9 |
|---|---|
Molecular Formula |
C5H6AgNO3 |
Molecular Weight |
235.975 |
IUPAC Name |
silver;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.Ag/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 |
InChI Key |
QPHAHIAKNJDHGI-DFWYDOINSA-M |
SMILES |
C1CC(=O)NC1C(=O)[O-].[Ag+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: NMR Spectral Shifts (Selected Examples)
Research Findings and Mechanistic Insights
- Structural Impact on Bioactivity :
- Electronegativity and Reactivity :
- Substituent electronegativity (e.g., Ag⁺ vs. Na⁺) correlates with chemical shifts in NMR, influencing compound interactions with biological targets .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying Silver 5-oxoprolinate in biological samples?
- Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting this compound in urine or serum. Key steps include:
Sample Preparation : Deproteinization using ice-cold methanol or acetonitrile, followed by centrifugation to remove particulates.
Derivatization : Use of trimethylsilyl (TMS) agents to enhance volatility and detection sensitivity .
Calibration : Inclusion of internal standards (e.g., deuterated 5-oxoproline) to account for matrix effects .
- Validation : Ensure limits of detection (LOD) < 0.1 µM and inter-day precision < 15% CV.
Q. What biochemical pathways involve this compound, and how do they relate to disease mechanisms?
- Answer : this compound is a key intermediate in the γ-glutamyl cycle, which regulates glutathione (GSH) synthesis and redox homeostasis. Elevated levels are linked to:
- Glutathione Depletion : Reduced GSH in HPV-infected cells disrupts feedback inhibition of γ-glutamylcysteine synthetase, driving 5-oxoproline accumulation .
- ATP Depletion : The futile recycling of 5-oxoproline consumes ATP, exacerbating cellular stress in chronic infections .
- Clinical Relevance : Associated with oxidative stress markers in high-risk HPV infections (e.g., cervical intraepithelial neoplasia) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reliability as a biomarker for HPV infections?
- Background : Studies report conflicting results when HPV co-infections (high-risk + low-risk strains) show metabolomic profiles similar to non-infected controls .
- Methodological Solutions :
Cohort Stratification : Separate patients by HPV genotype, viral load, and cervical lesion stage to reduce heterogeneity .
Multivariate Analysis : Apply machine learning (e.g., PLS-DA) to distinguish 5-oxoprolinate’s contribution from confounding metabolites like erythronic acid .
Longitudinal Sampling : Track metabolite levels pre- and post-treatment to assess dynamic changes .
- Key Data :
| Metabolite | AUC (HPV+H vs. HPV-) | Sensitivity (%) | Specificity (%) |
|---|---|---|---|
| 5-Oxoprolinate | 0.92 | 85 | 89 |
| Erythronic acid | 0.92 | 83 | 91 |
| N-Acetylaspartate | 0.91 | 80 | 88 |
| Data derived from ROC analysis of 43 patients . |
Q. What experimental strategies optimize the detection limits of this compound in low-abundance biofluids?
- Answer :
Instrumentation : Transition from GC-MS to liquid chromatography-tandem MS (LC-MS/MS) for improved sensitivity (LOD < 0.01 µM) and reduced derivatization steps .
Ionization Optimization : Use electrospray ionization (ESI) in negative ion mode to enhance signal stability for carboxylate groups .
Enrichment Protocols : Employ solid-phase extraction (SPE) with mixed-mode sorbents to isolate 5-oxoproline from complex matrices .
- Validation : Cross-validate with isotopic dilution assays and participate in inter-laboratory proficiency testing .
Guidelines for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
